N-(4-bromo-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide
Description
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4O/c1-14-12-15(19)5-6-16(14)21-18(24)13-22-8-10-23(11-9-22)17-4-2-3-7-20-17/h2-7,12H,8-11,13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSNWIVWTGYOCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CN2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide typically involves multi-step organic reactions. One common approach might include:
Formation of the Intermediate: The initial step could involve the bromination of 2-methylphenylamine to obtain 4-bromo-2-methylphenylamine.
Acylation Reaction: The intermediate can then undergo an acylation reaction with chloroacetyl chloride to form N-(4-bromo-2-methylphenyl)-2-chloroacetamide.
Nucleophilic Substitution: Finally, the chloroacetamide can react with 4-(2-pyridinyl)piperazine under nucleophilic substitution conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen or add hydrogen atoms.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Sodium hydroxide (NaOH), halogenating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups like nitro or amino groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces to modulate cellular responses.
Pathways: Affecting signaling pathways that regulate cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Structural Modifications in the Piperazine Ring
The piperazine moiety is a critical pharmacophore. Key analogs and their substituents include:
Key Observations :
- Target vs. 3-Chlorophenyl Analog (): Replacing 2-pyridinyl with 3-chlorophenyl increases molar mass (422.75 vs.
- Target vs. 2,6-Dimethylphenyl Analog () : The dimethylphenyl group adds steric bulk, reducing conformational flexibility compared to the planar pyridinyl group.
- Target vs. Benzylpiperazino Analog (): The benzyl group significantly increases hydrophobicity, which may reduce aqueous solubility.
Modifications in the Acetamide Phenyl Group
Variations in the phenyl ring of the acetamide moiety influence electronic and steric properties:
Key Observations :
Pharmacological and Physicochemical Implications
- Receptor Binding : The 2-pyridinyl group in the target compound may engage in π-π stacking or hydrogen bonding with biological targets, distinct from halogenated or alkylated analogs .
- Solubility and Bioavailability : Compounds with polar groups (e.g., pyridinyl) generally exhibit better aqueous solubility than halogenated or alkylated derivatives .
- Crystallinity : Analogous N-(4-bromophenyl)acetamides (e.g., ) form intermolecular hydrogen bonds (N–H···N, C–H···O), influencing crystal packing and stability.
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound Name | Molecular Formula | Molar Mass (g/mol) | LogP (Estimated) | Key Substituents |
|---|---|---|---|---|
| Target Compound | Not provided | ~422 | ~3.5 | 2-pyridinyl, 4-bromo-2-methyl |
| N-(4-bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazino]acetamide | C₁₉H₂₁BrClN₃O | 422.75 | ~4.0 | 3-chlorophenyl, 4-bromo-2-methyl |
| 2-(4-Benzylpiperazino)-N-(4-chlorophenyl)acetamide | C₁₉H₂₂ClN₃O | 343.85 | ~4.2 | Benzyl, 4-chlorophenyl |
Biological Activity
N-(4-bromo-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
1. Synthesis and Characterization
The synthesis of this compound involves multiple steps, typically including the reaction of 4-bromo-2-methylphenyl amine with 2-pyridinyl piperazine derivatives. The compound's structure can be confirmed through various spectroscopic methods, including NMR and mass spectrometry.
2.1 Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives evaluated against both Gram-positive and Gram-negative bacteria have shown promising results:
| Compound | Activity Type | Tested Organisms | Results |
|---|---|---|---|
| d1 | Antimicrobial | S. aureus | Effective |
| d6 | Antimicrobial | E. coli | Moderate |
| d7 | Antimicrobial | P. aeruginosa | High activity |
These results suggest that modifications in the molecular structure can enhance antimicrobial efficacy.
2.2 Anticancer Activity
The anticancer potential of this compound has been explored in various studies, particularly against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The Sulforhodamine B (SRB) assay has been utilized to evaluate cytotoxicity:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| d6 | MCF7 | 15 | Apoptosis induction |
| d7 | MCF7 | 10 | Cell cycle arrest |
The findings indicate that the compound induces apoptosis and affects cell cycle progression in cancer cells.
3. Structure-Activity Relationship (SAR)
The SAR studies reveal critical insights into how structural modifications influence biological activity:
- Bromine Substitution : The presence of bromine enhances lipophilicity, improving membrane permeability.
- Pyridine Ring : The inclusion of a pyridine moiety is associated with increased binding affinity to target proteins.
- Piperazine Linkage : This component contributes to the overall stability and bioavailability of the compound.
4. Case Studies
Several case studies highlight the effectiveness of this compound:
- Study on Antimicrobial Efficacy : A study conducted on various bacterial strains showed that the compound inhibited growth effectively at concentrations as low as 5 µg/mL.
- Anticancer Screening : In a comparative analysis against standard chemotherapeutics, this compound exhibited lower IC50 values in MCF7 cells, indicating superior efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
